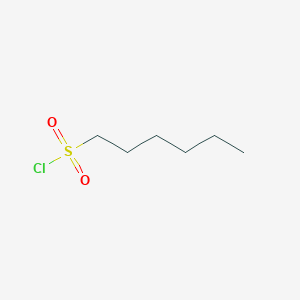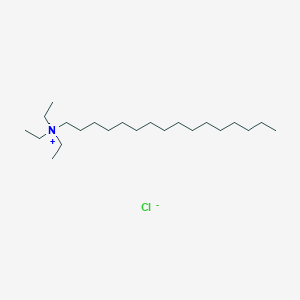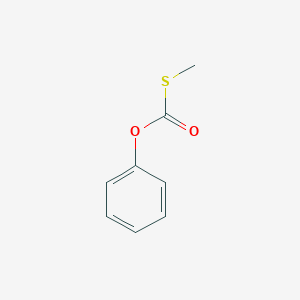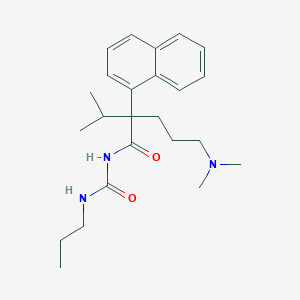
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea, also known as A-317491, is a small molecule antagonist of the P2X3 receptor. P2X3 receptor is a subtype of ATP-gated ion channels, which plays an essential role in nociceptive signaling. A-317491 is a potent and selective antagonist of P2X3 receptors, which has been extensively studied for its potential therapeutic applications in pain management.
作用机制
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea is a selective antagonist of the P2X3 receptor, which blocks the ATP-induced activation of the receptor. The P2X3 receptor is expressed in sensory neurons, and its activation by ATP leads to the influx of cations, including calcium, which depolarizes the neuron and triggers nociceptive signaling. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea blocks the P2X3 receptor-mediated nociceptive signaling by preventing the influx of cations, thereby reducing pain.
生化和生理效应
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to have a selective and potent inhibitory effect on the P2X3 receptor. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to reduce pain in animal models of inflammatory and neuropathic pain, suggesting its potential therapeutic applications in pain management. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has also been shown to reduce the frequency and intensity of migraine attacks in animal models, indicating its potential use in the treatment of migraine.
实验室实验的优点和局限性
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has several advantages for lab experiments, including its selectivity and potency as a P2X3 receptor antagonist. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been extensively studied and optimized for its synthesis, making it readily available for research purposes. However, 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has some limitations, including its potential off-target effects, which may interfere with the interpretation of experimental results. Further studies are needed to fully understand the potential off-target effects of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea.
未来方向
There are several future directions for the study of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea. One potential direction is the development of more selective and potent P2X3 receptor antagonists with fewer off-target effects. Another direction is the study of the mechanisms of action of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea and its potential interactions with other signaling pathways involved in nociceptive signaling. Further studies are also needed to determine the potential therapeutic applications of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea in pain management and migraine treatment.
合成方法
The synthesis of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea involves several steps, starting from commercially available starting materials. The first step involves the reaction of 1-naphthylacetic acid with isopropylamine to form the corresponding amide. The amide is then reacted with 3-(dimethylamino)propyl chloride to form the intermediate, which is further reacted with propyl isocyanate to form the final product, 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea. The synthesis of 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been optimized to improve the yield and purity of the final product.
科学研究应用
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been extensively studied for its potential therapeutic applications in pain management. The P2X3 receptor is expressed in sensory neurons, and its activation is involved in nociceptive signaling. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has been shown to block the P2X3 receptor-mediated nociceptive signaling and reduce pain in animal models of inflammatory and neuropathic pain. 1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea has also been studied for its potential use in the treatment of migraine, as the P2X3 receptor is involved in the pathophysiology of migraine.
属性
CAS 编号 |
13349-37-6 |
|---|---|
产品名称 |
1-(alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthylacetyl)-3-propylurea |
分子式 |
C24H35N3O2 |
分子量 |
397.6 g/mol |
IUPAC 名称 |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N-(propylcarbamoyl)pentanamide |
InChI |
InChI=1S/C24H35N3O2/c1-6-16-25-23(29)26-22(28)24(18(2)3,15-10-17-27(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3,(H2,25,26,28,29) |
InChI 键 |
DZBUMGLHZJALAE-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)NC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
规范 SMILES |
CCCNC(=O)NC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
同义词 |
1-[5-(Dimethylamino)-2-isopropyl-2-(1-naphtyl)valeryl]-3-propylurea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



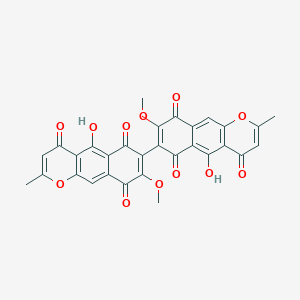


![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)
